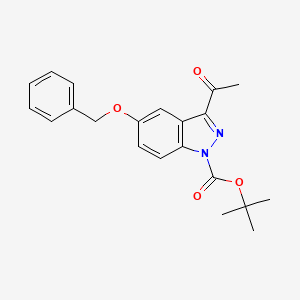

tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate

Description

Properties

Molecular Formula |

C21H22N2O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

tert-butyl 3-acetyl-5-phenylmethoxyindazole-1-carboxylate |

InChI |

InChI=1S/C21H22N2O4/c1-14(24)19-17-12-16(26-13-15-8-6-5-7-9-15)10-11-18(17)23(22-19)20(25)27-21(2,3)4/h5-12H,13H2,1-4H3 |

InChI Key |

GNUUXDNJRDZQLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NN(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. The reaction conditions often involve the use of catalysts such as copper(II) acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group at position 3 undergoes oxidation to form carboxylic acid derivatives. This reaction typically involves oxidizing agents like potassium permanganate under acidic aqueous conditions . The indazole core’s stability under these conditions allows selective oxidation without degradation of the heterocyclic framework.

Reduction Reactions

Reduction of the acetyl group or ester moiety can occur using lithium aluminum hydride (LiAlH₄) in dry ether or similar reducing agents. This process may yield alcohol derivatives or cleave the ester bond, depending on reaction conditions .

Substitution Reactions

The benzyloxy group at position 5 is susceptible to nucleophilic aromatic substitution (SNAr). Reagents such as amines or thiols can replace the benzyloxy moiety, forming novel derivatives. These reactions often proceed in polar aprotic solvents (e.g., DMF or DMSO) under mild conditions .

Cycloaddition Reactions

The indazole core may participate in 1,3-dipolar cycloadditions with diazo compounds (e.g., ethyl α-diazoacetate), analogous to pyrazole synthesis. Zinc triflate or similar catalysts facilitate these reactions, yielding fused heterocycles .

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating water-soluble derivatives for biological studies .

Comparison of Reaction Types

Research Findings and Implications

-

Pharmacological Relevance : Substitution reactions (e.g., replacing benzyloxy with amino groups) significantly alter biological activity. For example, amino-substituted indazoles exhibit enhanced binding to targets like PI3Kδ, a kinase involved in cancer and inflammation .

-

Synthetic Scalability : Cycloaddition methods (e.g., using diazo compounds) offer high yields and simplicity, making them suitable for industrial applications .

-

Structural Stability : The indazole core’s aromaticity and electron-deficient nature enable selective transformations, minimizing unwanted side reactions .

Scientific Research Applications

Chemistry

Tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate serves as a valuable building block in synthetic organic chemistry. It can be utilized in:

- Synthesis of Complex Molecules : The compound can act as a precursor in the synthesis of various derivatives and analogs, enabling the exploration of structure-activity relationships (SAR) in drug development.

- Development of New Synthetic Methodologies : Researchers have employed this compound in novel synthetic pathways, enhancing the efficiency and selectivity of chemical reactions.

The compound exhibits significant biological activity, making it a candidate for pharmacological research:

- Enzyme Inhibition : this compound has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an enzyme implicated in cancer and inflammatory pathways. This suggests potential therapeutic applications in treating diseases such as cancer and inflammation.

- Neuroprotective Properties : Preliminary studies indicate that derivatives of indazole compounds may penetrate the blood-brain barrier and exhibit low neurotoxicity against malignant neuroblastoma cell lines, positioning them as promising candidates for neurodegenerative disease treatments .

Medicinal Chemistry

The therapeutic potential of this compound is under investigation for:

- Cancer Treatment : The compound's ability to modulate key enzymes involved in tumor progression makes it a target for anticancer drug discovery. Its structural modifications can lead to enhanced potency against specific cancer types .

- Anti-inflammatory Agents : Due to its interaction with inflammatory pathways, this compound may serve as a scaffold for developing new anti-inflammatory drugs.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | PI3Kδ Inhibition | Demonstrated significant inhibition of PI3Kδ by this compound, suggesting anti-cancer potential. |

| Study B | Neurotoxicity | Evaluated the neurotoxic effects on SH-SY5Y cells; results indicated low toxicity and potential for neuroprotective applications. |

| Study C | Synthesis Methodologies | Developed new synthetic routes involving this compound leading to higher yields and scalability in industrial applications. |

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indazole core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme involved in cell signaling pathways related to cancer and inflammation .

Comparison with Similar Compounds

Substituent Reactivity

- Benzyloxy vs. Silyl Ether Protecting Groups: The benzyloxy group in the target compound is removed via hydrogenolysis or acidic conditions, whereas the silyl ether in ’s compound requires fluoride ions (e.g., TBAF) for cleavage .

- Acetyl vs. Boronate Ester : The acetyl group enables ketone-specific reactions (e.g., Grignard additions), while the boronate ester in ’s compound facilitates Suzuki-Miyaura cross-couplings .

Pharmaceutical Relevance

- Compounds with pyrimidine () or quinazoline () moieties are linked to kinase inhibition, suggesting the target compound could be tailored for similar applications by modifying its acetyl group into a pharmacophore .

Biological Activity

Tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine and biology.

- Molecular Formula : C21H22N2O4

- Molecular Weight : 366.4 g/mol

- IUPAC Name : tert-butyl 3-acetyl-5-phenylmethoxyindazole-1-carboxylate

- Canonical SMILES : CC(=O)C1=NN(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indazole core allows for binding to specific enzymes and receptors, modulating their activity. Notably, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), which is crucial in cell signaling pathways linked to cancer and inflammation.

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. In vitro assays demonstrated the ability of related indazole derivatives to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where oxidative stress plays a critical role in pathogenesis .

Case Studies and In Vitro Evaluations

A study exploring the biological activity of related indazole derivatives found that compounds with structural similarities to this compound exhibited promising results in enzyme inhibition assays. For example, specific derivatives showed effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes involved in neurodegenerative disorders .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 3c | 9.77 ± 0.76 | 19.84 ± 0.95 | 20.19 |

| 3d | 10.76 ± 1.66 | 76.51 ± 3.04 | 7.09 |

| 3n | 8.50 ± 0.50 | 10.00 ± 0.80 | 11.76 |

This table illustrates the inhibitory activities of selected compounds against AChE and BChE, highlighting their potential as therapeutic agents for Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-acetyl-5-(benzyloxy)-1H-indazole-1-carboxylate?

The synthesis typically involves sequential functionalization of the indazole core. A common approach is:

- Step 1 : Protection of the indazole nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions with reagents like (Boc)₂O and DMAP in dichloromethane (DCM) .

- Step 2 : Introduction of the benzyloxy group via nucleophilic substitution or coupling reactions, often employing palladium catalysts (e.g., Pd(dppf)Cl₂) and boronic esters in dioxane/water mixtures .

- Step 3 : Acylation at the 3-position using acetyl chloride or anhydrides in the presence of bases like TEA . Purity is ensured through column chromatography (petroleum ether:ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm regiochemistry of acetyl and benzyloxy groups. Aromatic protons (δ 7.2–8.1 ppm) and tert-butyl signals (δ 1.2–1.4 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks).

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers address low yields in the acylation step of the indazole ring?

Low yields often stem from steric hindrance or competing side reactions. Methodological improvements include:

- Catalyst Optimization : Use of DMAP or pyridine to activate acetylating agents .

- Temperature Control : Conducting reactions at 0–5°C to suppress hydrolysis of reactive intermediates .

- Alternative Reagents : Switching to acetyl triflate for enhanced electrophilicity . Monitoring via TLC (silica gel, UV visualization) ensures real-time reaction progress .

Q. What strategies resolve contradictory crystallographic data for this compound?

Contradictions in X-ray diffraction data (e.g., disordered tert-butyl groups) require:

- Software Tools : SHELXL for refinement, leveraging restraints/constraints to model disorder .

- Hydrogen Bond Analysis : Graph-set analysis (as per Etter’s rules) to validate intermolecular interactions using programs like ORTEP-3 .

- Twinned Data Handling : Integration of twin-law matrices in SHELXL to deconvolute overlapping reflections .

Q. How can regioselectivity challenges in benzyloxy group installation be mitigated?

Competing substitution at adjacent positions is addressed via:

- Directed Metalation : Use of ortho-directing groups (e.g., Boc) to favor 5-position functionalization .

- Protection/Deprotection : Temporary protection of reactive sites (e.g., acetyl groups) before benzyloxy introduction .

- Computational Modeling : DFT calculations (Gaussian 16) to predict transition-state energies and optimize reaction pathways .

Q. What methodologies identify byproducts in Suzuki-Miyaura cross-coupling steps?

- LC-MS/MS : Detects homocoupling (e.g., di-indazole byproducts) via characteristic mass fragments .

- NMR Spin Saturation Transfer : Differentiates regioisomers by exploiting NOE effects between aromatic protons .

- Scavenger Resins : Use of QuadraPure™ resins to remove residual Pd catalysts, reducing side reactions .

Methodological Notes

- Data Contradiction Analysis : Cross-validate NMR and crystallographic data using Mercury (CCDC) to align bond lengths/angles with expected values .

- Reaction Optimization : Design of Experiments (DoE) frameworks (e.g., JMP®) to statistically optimize temperature, catalyst loading, and solvent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.